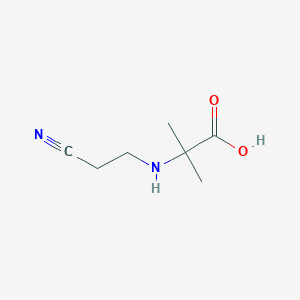

2-(2-シアノエチルアミノ)-2-メチルプロパン酸

概要

説明

Synthesis Analysis

The synthesis of compounds similar to “2-(2-Cyanoethylamino)-2-methylpropanoic acid” often involves complex chemical reactions. For instance, Ethyl cyanoacetate can be prepared in various ways, including Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, or Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids .科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応に使用できます . これは、炭素-炭素結合を形成する反応の一種であり、有機化学で広く用いられています . 反応条件は穏和で、さまざまな官能基に対して許容性があり、多くの化学者にとって人気のある選択肢となっています .

DNA合成

“2-(2-シアノエチルアミノ)-2-メチルプロパン酸”は、DNA合成において保護試薬として機能することができます . これは、DNA合成が頻繁に必要とされる遺伝子工学およびバイオテクノロジーの分野において非常に重要です .

炭水化物およびヌクレオシドのモノリン酸化

この化合物は、炭水化物およびヌクレオシドの選択的モノリン酸化に関与しています . このプロセスは、特定の種類の薬物の合成や細胞プロセスに関する研究において重要です .

4. 保護されたリボヌクレオシドからホスホラミダイトへの変換 “2-(2-シアノエチルアミノ)-2-メチルプロパン酸”は、保護されたリボヌクレオシドからホスホラミダイトへの変換に不可欠な役割を果たします . これは、多くの生物学的プロセスに不可欠なRNA分子の合成における重要なステップです .

オリゴデオキシリボヌクレオチドの合成

この化合物は、オリゴデオキシリボヌクレオチドの合成において、3'-ヒドロキシル基のホスフィチル化試薬として使用されます . これらの短いDNA分子は、遺伝子研究、薬物開発、分子生物学において応用されています .

オリゴヌクレオチドを別の基に結合

“2-(2-シアノエチルアミノ)-2-メチルプロパン酸”は、オリゴヌクレオチドを別の基に結合するために使用できます . これは、DNAチップの作成や治療法の開発に役立ちます .

作用機序

Target of Action

Similar compounds have been used in the synthesis of amino acid functionalised 2′-amino-lna derivatives . These derivatives have shown a marked increase in thermal stability when binding to DNA/RNA complements .

Mode of Action

It’s known that the nitrogen in the 2′-position of 2′-amino-lna monomers provides an excellent handle for functionalisation . This suggests that 2-(2-Cyanoethylamino)-2-methylpropanoic acid might interact with its targets by forming bonds that enhance stability.

Biochemical Pathways

It’s known that similar compounds play a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that modifications of nucleotide building blocks may increase the stability towards nuclease degradation, affinity for complementary strands, potency, and biodistribution of therapeutic oligonucleotides .

Result of Action

Similar compounds have shown to induce a marked increase in thermal stability when binding to dna/rna complements . This suggests that 2-(2-Cyanoethylamino)-2-methylpropanoic acid might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Cyanoethylamino)-2-methylpropanoic acid. For instance, boronic acids and their esters, which are structurally similar to 2-(2-Cyanoethylamino)-2-methylpropanoic acid, are only marginally stable in water . Therefore, the aqueous environment could potentially influence the stability and efficacy of this compound.

特性

IUPAC Name |

2-(2-cyanoethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,6(10)11)9-5-3-4-8/h9H,3,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSMPLVCKLEQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544793 | |

| Record name | N-(2-Cyanoethyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170123-25-8 | |

| Record name | N-(2-Cyanoethyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2459546.png)

![6-{[4-(2-chlorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2459547.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid](/img/structure/B2459548.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea](/img/structure/B2459550.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2459551.png)

![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)

![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)